molecular formula C9H12BrNO3 B13674596 Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate

Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate

Cat. No.: B13674596
M. Wt: 262.10 g/mol
InChI Key: LMULQSKRMNFAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, an ethyl ester group at the 3-position, and an aminoethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated furan is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.

    Aminoethylation: Finally, the ethyl ester derivative undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(2-Aminoethyl)-5-chlorofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(2-Aminoethyl)-5-iodofuran-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 2-(2-Aminoethyl)-5-fluorofuran-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

ethyl 2-(2-aminoethyl)-5-bromofuran-3-carboxylate

InChI

InChI=1S/C9H12BrNO3/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5H,2-4,11H2,1H3

InChI Key

LMULQSKRMNFAQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)Br)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.